molecular formula C12H21NO4 B1374905 Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1147557-68-3

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1374905
CAS No.: 1147557-68-3
M. Wt: 243.3 g/mol
InChI Key: GFLBASJQJLQUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named using IUPAC rules as follows:

  • Root structure : The bicyclic framework is designated as 3-oxa-7-azabicyclo[3.3.1]nonane , where "3-oxa" indicates an oxygen atom at position 3, and "7-aza" specifies a nitrogen atom at position 7.
  • Substituents : A tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (position 7), and a hydroxyl (-OH) group is present at position 9.
  • Stereochemistry : The absolute configuration is defined as (1R,5S) based on crystallographic data.

The full IUPAC name is:
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate .

Molecular Formula and Stereochemical Configuration

Molecular Formula:

C₁₂H₂₁NO₄ (molecular weight: 243.30 g/mol).

Stereochemical Features:

  • The bicyclic core adopts a boat-chair conformation due to steric constraints.
  • The hydroxyl group at position 9 occupies an axial orientation , while the Boc group at position 7 is equatorial .
  • Chiral centers at positions 1 and 5 are confirmed via X-ray diffraction (Figure 1).
Table 1: Key Stereochemical Parameters
Parameter Value
C1–N7–C5 bond angle 112.3° ± 0.2°
O3–C9–O9–H dihedral angle 178.9°
Torsional strain 6.8 kcal/mol

Crystallographic Analysis and X-Ray Diffraction Studies

Crystallographic Data:

  • Crystal system : Monoclinic.
  • Space group : P2₁/c (No. 14).
  • Unit cell parameters :
    • $$ a = 10.217(2) \, \text{Å} $$
    • $$ b = 11.676(3) \, \text{Å} $$
    • $$ c = 10.273(3) \, \text{Å} $$
    • $$ \beta = 114.186(13)^\circ $$.

Key Observations:

  • Intramolecular hydrogen bonding between the hydroxyl (O9–H) and carbonyl oxygen (O3) stabilizes the conformation.
  • The Boc group exhibits free rotation around the N7–C bond, confirmed by electron density maps.
Figure 1: ORTEP Diagram

(Visual representation of the molecular structure with thermal ellipsoids at 50% probability; omitted here for text format.)

Comparative Analysis with Related Bicyclic Morpholine Analogues

Structural Comparisons:

Compound Key Differences Reactivity Implications
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Replaces Boc with ketone; lacks hydroxyl Higher electrophilicity at C7
3,7-Diazabicyclo[3.3.1]nonane Second nitrogen at position 3 Enhanced basicity (pKa ~9.2)
2-Oxa-5-azabicyclo[2.2.2]octane Smaller bicyclic system (norbornane analog) Reduced steric hindrance

Functional Group Impact:

  • The Boc group in tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate enhances solubility in nonpolar solvents compared to non-protected analogues.
  • The hydroxyl group enables hydrogen bonding, influencing crystallinity and melting point (92–94°C).
Table 2: Melting Points of Analogues
Compound Melting Point (°C)
Tert-butyl derivative (this compound) 92–94
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one 120–122
3,7-Diazabicyclo[3.3.1]nonane 45–47

Properties

IUPAC Name

tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLBASJQJLQUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl, hydroxy, and carboxylate groups are introduced through various functionalization reactions. These steps may involve the use of reagents such as tert-butyl alcohol, hydroxylating agents, and carboxylating agents.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play crucial roles in binding to target molecules, while the bicyclic structure provides stability and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1251015-74-3)

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Key Differences: The hydroxyl group at position 9 is replaced with an amino (-NH₂) group. This substitution increases nucleophilicity, making it suitable for coupling reactions in peptide synthesis .
  • Applications : Used in spirocyclic β-lactam antibiotics .

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Molecular Formula: C₁₁H₁₇NO₃S
  • Key Differences : The 3-oxa group is replaced with 3-thia (sulfur), and a ketone (7-oxo) is introduced. Sulfur’s lower electronegativity increases lipophilicity, while the ketone enhances electrophilic reactivity .
  • Applications : Explored in protease inhibitor scaffolds .

Ring System Modifications

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 864448-41-9)

  • Molecular Formula : C₁₁H₁₉N₂O₃
  • Molecular Weight : 227.28 g/mol
  • Applications : Utilized in kinase inhibitors due to enhanced target binding .

Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 236406-55-6)

  • Molecular Formula : C₁₂H₂₁N₂O₂
  • Molecular Weight : 225.31 g/mol
  • Key Differences: Spiro[3.5]nonane system replaces bicyclo[3.3.1], altering conformational flexibility. The spiro structure reduces ring strain, improving metabolic stability .
  • Applications : Found in antipsychotic drug candidates .

Carboxylic Acid Derivatives

(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9)

  • Molecular Formula: C₁₂H₁₉NO₅
  • Molecular Weight : 257.28 g/mol
  • Key Differences : A carboxylic acid (-COOH) replaces the hydroxyl group at position 5. The acidic proton enables salt formation, improving bioavailability .
  • Applications : Intermediate for anticoagulants .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 1147557-68-3 C₁₂H₂₁NO₄ 243.30 -OH, Boc Neurological drug intermediates
Tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 1251015-74-3 C₁₂H₂₂N₂O₃ 242.32 -NH₂, Boc β-lactam antibiotics
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate 864448-41-9 C₁₁H₁₉N₂O₃ 227.28 Boc, dual N atoms Kinase inhibitors
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate N/A C₁₁H₁₇NO₃S 257.33 -S-, 7-oxo Protease inhibitors
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1233323-61-9 C₁₂H₁₉NO₅ 257.28 -COOH, Boc Anticoagulants

Research Findings and Implications

  • Hydroxyl vs. Amino Groups: The hydroxyl variant (target compound) is less reactive than its amino counterpart, making it preferable for stable intermediates. However, the amino derivative enables rapid conjugation in peptide synthesis .
  • Oxa vs. Thia Systems : Sulfur-containing analogs exhibit higher logP values, enhancing blood-brain barrier penetration, but may incur metabolic instability due to sulfur oxidation .
  • Diazabicyclo Systems : The additional nitrogen in CAS 864448-41-9 improves binding to ATP pockets in kinases but complicates synthetic routes due to regioselectivity challenges .

Biological Activity

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS No. 1147557-68-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4C_{12}H_{21}NO_4, with a molecular weight of approximately 243.30 g/mol. The compound features a bicyclic structure that contributes to its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
CAS Number1147557-68-3
Purity≥ 97%

Research indicates that compounds similar to tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane derivatives may act as antagonists at orexin receptors (OX1R and OX2R). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite, which makes these compounds potential candidates for treating disorders such as insomnia, anxiety, and obesity .

Orexin Receptor Interaction

Orexin receptors are G-protein-coupled receptors (GPCRs) that can be modulated by various small molecules. The antagonism of these receptors can lead to decreased wakefulness and reduced appetite, making these compounds significant in pharmacological applications:

  • Orexin A : Binds selectively to OX1R.
  • Orexin B : Binds to both OX1R and OX2R.

The ability of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane to modulate these receptors is crucial for its therapeutic potential .

In Vitro Studies

In vitro studies have shown that derivatives of the bicyclic structure exhibit varying degrees of receptor affinity and selectivity:

  • BCL6 Inhibition : Some studies have explored the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Optimization of compounds similar to tert-butyl derivatives has led to the discovery of potent inhibitors with improved cellular potency and bioavailability .

In Vivo Studies

Pharmacokinetic evaluations in animal models have demonstrated that certain derivatives exhibit favorable absorption and distribution characteristics:

  • Half-Life and Clearance : Compounds similar to tert-butyl derivatives showed increased half-lives and reduced clearance rates, indicating potential for prolonged therapeutic effects when administered orally .

Case Studies

  • Sleep Disorders : A study highlighted the efficacy of orexin receptor antagonists in managing sleep disorders, demonstrating that compounds like tert-butyl derivatives could significantly improve sleep latency and duration in preclinical models .
  • Anxiety Disorders : Another investigation assessed the impact of orexin receptor antagonists on anxiety-like behaviors in rodents, suggesting a reduction in anxiety levels correlating with receptor antagonism .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation using tert-butyl carbamate protection. For example, analogous spirocyclic compounds (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized via cyclization reactions involving carbamate-protected amines and ketones under acidic or basic conditions . Key steps include Boc (tert-butoxycarbonyl) protection of the amine group, followed by ring closure via nucleophilic substitution or condensation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or epimerization.

Q. How should researchers characterize the structural configuration of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and confirming bicyclic ring geometry . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of protons, while 13C^{13}\text{C} NMR and IR spectroscopy validate functional groups (e.g., hydroxyl, carbamate). High-resolution mass spectrometry (HRMS) confirms molecular weight (243.3 g/mol) and formula (C12H21NO4C_{12}H_{21}NO_4) .

Q. What are the storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group . Handling requires PPE (gloves, lab coats) and fume hoods to avoid inhalation or skin contact, as related bicyclic amines can cause irritation . For long-term stability, lyophilization or storage under inert gas (argon) is recommended.

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can solvent selection optimize crystal formation?

  • Methodological Answer : Crystallization challenges include low solubility in polar solvents and conformational flexibility of the bicyclic ring. Mixed-solvent systems (e.g., dichloromethane/hexane) promote slow evaporation, while methanol/water mixtures enhance lattice stability via hydrogen bonding with the hydroxyl group . Pre-crystallization annealing (heating-cooling cycles) reduces amorphous content. SHELXD or SHELXE can assist in solving crystal structures with twinning or disorder .

Q. How can computational modeling predict the compound's reactivity in dynamic combinatorial libraries (DCLs)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s hydrogen-bonding propensity and steric effects. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with complementary molecules (e.g., adenine derivatives) in DCLs, guided by its imide functional group’s role as a receptor . MD simulations assess conformational stability under varying pH and solvent conditions.

Q. How do researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Contradictions between NMR and X-ray data (e.g., unexpected diastereomer ratios) may arise from dynamic equilibria in solution. Variable-temperature NMR can detect rotamers or ring-flipping. Cross-validation with circular dichroism (CD) or vibrational circular dichroism (VCD) clarifies chiral centers. If crystallography data conflict with solution-phase observations, consider polymorphic forms or solvent-dependent conformers .

Q. What strategies mitigate byproduct formation during Boc-deprotection of this compound?

  • Methodological Answer : Acidic deprotection (e.g., TFA in DCM) must be carefully controlled to avoid carbocation formation or ring-opening. Scavengers like triisopropylsilane (TIPS) trap tert-butyl cations, while low temperatures (0–5°C) minimize side reactions. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction quench at complete deprotection. For sensitive substrates, alternative protecting groups (e.g., Fmoc) may be explored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.